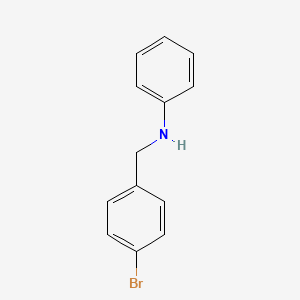

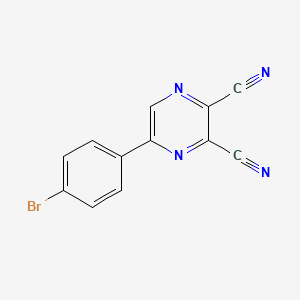

5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

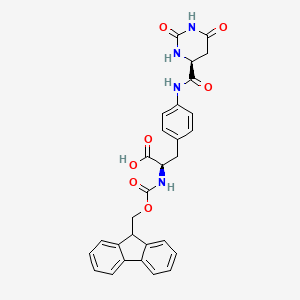

5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound . It is a biologically active scaffold that contains pyrrole and pyrazine rings . This compound has been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .

Synthesis Analysis

The synthesis of this compound involves the reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This process results in the formation of pyrazine derivatives in good to moderate yields .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H7BrN2O4 . The structure of these compounds in the crystal state is consistent with non-planar geometry .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which include this compound, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These compounds have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 323.1 . The compound has a non-planar geometry in its crystal state .Mecanismo De Acción

The mechanism of action of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile(4-Bromophenyl)pyrazine-2,3-dicarbonitrile is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. For example, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical and Physiological Effects

This compound(4-Bromophenyl)pyrazine-2,3-dicarbonitrile has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an anti-inflammatory effect, as well as a protective effect against oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile(4-Bromophenyl)pyrazine-2,3-dicarbonitrile in lab experiments include its relatively low cost and its availability from a variety of sources. In addition, it can be easily synthesized from commercially available starting materials. The main limitation of using this compound in lab experiments is its toxicity. It is classified as a hazardous substance and should be handled with care.

Direcciones Futuras

The potential applications of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile(4-Bromophenyl)pyrazine-2,3-dicarbonitrile are vast, and there are many future directions that could be explored. For example, further research could be conducted to investigate its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In addition, further studies could be conducted to investigate its potential as an anti-inflammatory agent, as well as its potential as a protective agent against oxidative stress. Finally, further studies could be conducted to investigate its potential as an inhibitor of other enzymes, such as proteases and kinases.

Métodos De Síntesis

5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile(4-Bromophenyl)pyrazine-2,3-dicarbonitrile can be synthesized via a two-step process. The first step involves the preparation of the pyrazine ring by the reaction of 4-bromophenylhydrazine with 2-chloro-3-nitropyridine. The second step involves the formation of the nitrile group by the reaction of the pyrazine with acrylonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide or N,N-dimethylformamide.

Aplicaciones Científicas De Investigación

5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile(4-Bromophenyl)pyrazine-2,3-dicarbonitrile has been used in various studies for its potential therapeutic applications. For example, it has been used in the synthesis of novel compounds for the treatment of cancer, Alzheimer’s disease, and other diseases. In addition, it has been used as a starting material in the synthesis of compounds for the treatment of fungal infections, such as Candida albicans. It has also been used in the synthesis of compounds for the treatment of bacterial infections, such as Staphylococcus aureus.

Propiedades

IUPAC Name |

5-(4-bromophenyl)pyrazine-2,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrN4/c13-9-3-1-8(2-4-9)12-7-16-10(5-14)11(6-15)17-12/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJILMAEUYRXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C(=N2)C#N)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

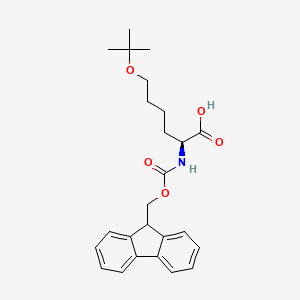

![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)

![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)

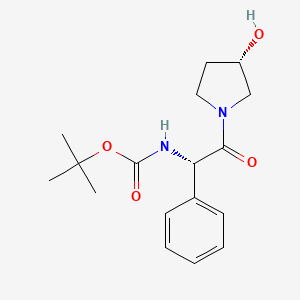

![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)

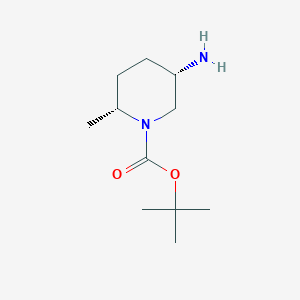

![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)